5-Chloro-N,2-dimethylaniline hydrochloride
Overview
Description
5-Chloro-N,2-dimethylaniline hydrochloride: is an organic compound with the molecular formula C₈H₁₁Cl₂N. It is a derivative of aniline, featuring a chloro group at the 5-position and two methyl groups at the N and 2-positions. This compound is typically found as a hydrochloride salt, which enhances its solubility in water and other polar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N,2-dimethylaniline hydrochloride can be achieved through several methods. One common approach involves the alkylation of 5-chloro-2-nitroaniline followed by reduction and subsequent methylation. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst, followed by methylation using methyl iodide in the presence of a base like sodium carbonate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and methylation, followed by purification through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-N,2-dimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-N,2-dimethylaniline hydrochloride is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It serves as a building block for more complex molecules .
Biology and Medicine: It can be used as a precursor for the synthesis of drugs with various therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its role as an intermediate makes it valuable in the manufacturing of a wide range of products .
Mechanism of Action
The mechanism of action of 5-Chloro-N,2-dimethylaniline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N,N-Dimethylaniline: A similar compound with two methyl groups attached to the nitrogen atom of aniline.
5-Chloro-2-methylaniline: A compound with a chloro group at the 5-position and a methyl group at the 2-position of aniline.
Uniqueness: 5-Chloro-N,2-dimethylaniline hydrochloride is unique due to the presence of both chloro and methyl groups, which confer specific chemical properties and reactivity. This combination makes it a versatile intermediate in various synthetic pathways .
Biological Activity
5-Chloro-N,2-dimethylaniline hydrochloride is an organic compound with significant biological activity, primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its molecular formula is C₈H₁₁ClN, and it exists as a hydrochloride salt, enhancing its solubility in polar solvents. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound can be synthesized through several methods, including the alkylation of 5-chloro-2-nitroaniline followed by reduction and methylation. The compound's structure features a chloro group at the 5-position and two methyl groups at the nitrogen and 2-positions, which contribute to its unique chemical reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme or receptor activity by binding to these targets, influencing various biochemical pathways. This interaction can lead to altered cellular responses, which are crucial for its potential therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : There is evidence supporting its use in cancer research, particularly in synthesizing compounds that inhibit tumor cell proliferation. The compound's structural features may enhance its efficacy against certain cancer cell lines.
- Toxicological Effects : Toxicological studies have shown that exposure to 5-Chloro-N,2-dimethylaniline can lead to adverse effects such as methaemoglobinaemia and decreased erythrocyte counts in animal models . These findings highlight the need for careful handling and further investigation into its safety profile.
Case Studies and Research Findings
A review of recent literature reveals several important findings regarding the biological activity of this compound:
- Anticancer Activity : A study demonstrated that derivatives of 5-Chloro-N,2-dimethylaniline showed significant inhibition of cell proliferation in various cancer cell lines. For example, compounds derived from this structure exhibited IC50 values ranging from 0.126 μM to 27.4 nM against specific tumor cells .
- Mechanistic Insights : Research has identified that the compound may induce apoptosis in cancer cells by promoting caspase activation and inhibiting key signaling pathways involved in cell survival .
- Comparative Studies : When compared to similar compounds like N,N-Dimethylaniline and other chloroanilines, this compound displayed unique reactivity profiles due to the combination of chloro and methyl substituents. This uniqueness enhances its potential as a versatile intermediate in drug development.
Data Tables
Biological Activity | IC50 Values (μM) | Target Cells |
---|---|---|
Anticancer | 0.126 - 27.4 | MDA-MB-231 (TNBC) |
Antimicrobial | Not specified | Various bacterial strains |
Toxicity | Not specified | Rat models |
Properties
IUPAC Name |
5-chloro-N,2-dimethylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-3-4-7(9)5-8(6)10-2;/h3-5,10H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQVPSIEKHCIGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675167 | |
Record name | 5-Chloro-N,2-dimethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-18-0 | |
Record name | Benzenamine, 5-chloro-N,2-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-N,2-dimethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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